molecular formula C5H5Cl2N3 B14847704 5-Chloro-3-(chloromethyl)pyrazin-2-amine

5-Chloro-3-(chloromethyl)pyrazin-2-amine

Cat. No.: B14847704
M. Wt: 178.02 g/mol
InChI Key: VWXSTWUVEWUSJX-UHFFFAOYSA-N
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Description

5-Chloro-3-(chloromethyl)pyrazin-2-amine is a chemical compound with the molecular formula C5H5Cl2N3 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(chloromethyl)pyrazin-2-amine typically involves the chlorination of pyrazin-2-amine. One common method includes the reaction of pyrazin-2-amine with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination .

Industrial Production Methods

Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(chloromethyl)pyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

5-Chloro-3-(chloromethyl)pyrazin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(chloromethyl)pyrazin-2-amine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
  • 5-Chloro-1-vinyl-1H-pyrazole
  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid

Uniqueness

5-Chloro-3-(chloromethyl)pyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its chloromethyl group provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C5H5Cl2N3

Molecular Weight

178.02 g/mol

IUPAC Name

5-chloro-3-(chloromethyl)pyrazin-2-amine

InChI

InChI=1S/C5H5Cl2N3/c6-1-3-5(8)9-2-4(7)10-3/h2H,1H2,(H2,8,9)

InChI Key

VWXSTWUVEWUSJX-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)N)CCl)Cl

Origin of Product

United States

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